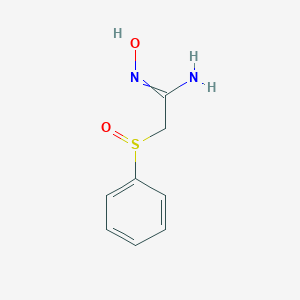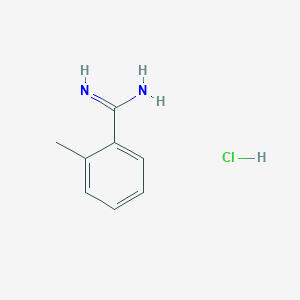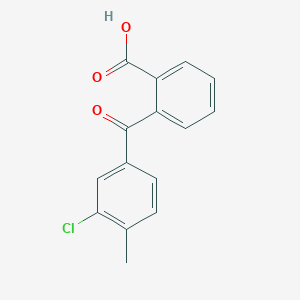
2-Fluoro-2-isobutylmalonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-2-isobutylmalonamide, also known as FIBMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FIBMA is a derivative of malonamide and is commonly used as a reagent in organic synthesis and as a ligand in coordination chemistry. The purpose of
Mecanismo De Acción
The mechanism of action of 2-Fluoro-2-isobutylmalonamide is not well understood. However, it is believed that 2-Fluoro-2-isobutylmalonamide acts as a nucleophile in organic synthesis and as a chelating agent in coordination chemistry.
Biochemical and Physiological Effects
2-Fluoro-2-isobutylmalonamide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity in animal studies. It does not exhibit any significant effects on the central nervous system or other physiological functions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Fluoro-2-isobutylmalonamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under normal laboratory conditions. However, 2-Fluoro-2-isobutylmalonamide has limitations in terms of its solubility in water and other common solvents. It is also relatively expensive compared to other reagents and ligands.
Direcciones Futuras
There are several potential future directions for the use of 2-Fluoro-2-isobutylmalonamide in scientific research. One potential application is in the synthesis of new compounds with biological activity. 2-Fluoro-2-isobutylmalonamide could be used as a starting material for the synthesis of new drugs or other bioactive compounds. Another potential application is in the development of new coordination complexes with unique properties. 2-Fluoro-2-isobutylmalonamide could be used as a ligand to synthesize new metal complexes with specific catalytic or magnetic properties. Finally, 2-Fluoro-2-isobutylmalonamide could be used as a tool to study the mechanism of various chemical reactions. By understanding the mechanism of 2-Fluoro-2-isobutylmalonamide-mediated reactions, scientists could gain insights into the underlying chemical processes and develop new synthetic methods.
Conclusion
In conclusion, 2-Fluoro-2-isobutylmalonamide is a chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. While 2-Fluoro-2-isobutylmalonamide has limitations, its unique properties make it a valuable tool for scientific research.
Métodos De Síntesis
The synthesis of 2-Fluoro-2-isobutylmalonamide involves the reaction of isobutylmalonamide with hydrogen fluoride gas. The reaction occurs in the presence of a catalyst and produces 2-Fluoro-2-isobutylmalonamide as a white crystalline solid. The purity of the final product can be improved through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
2-Fluoro-2-isobutylmalonamide has been used in various scientific research applications, including organic synthesis, coordination chemistry, and biochemistry. In organic synthesis, 2-Fluoro-2-isobutylmalonamide is used as a reagent for the synthesis of various compounds, including amides, esters, and carboxylic acids. In coordination chemistry, 2-Fluoro-2-isobutylmalonamide is used as a ligand for the synthesis of metal complexes.
Propiedades
Número CAS |
18283-33-5 |
|---|---|
Nombre del producto |
2-Fluoro-2-isobutylmalonamide |
Fórmula molecular |
C7H13FN2O2 |
Peso molecular |
176.19 g/mol |
Nombre IUPAC |
2-fluoro-2-(2-methylpropyl)propanediamide |
InChI |
InChI=1S/C7H13FN2O2/c1-4(2)3-7(8,5(9)11)6(10)12/h4H,3H2,1-2H3,(H2,9,11)(H2,10,12) |
Clave InChI |
OIOSLICSNZUOBE-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)N)(C(=O)N)F |
SMILES canónico |
CC(C)CC(C(=O)N)(C(=O)N)F |
Otros números CAS |
18283-33-5 |
Sinónimos |
2-Fluoro-2-isobutylmalonamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



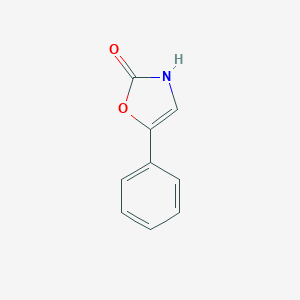



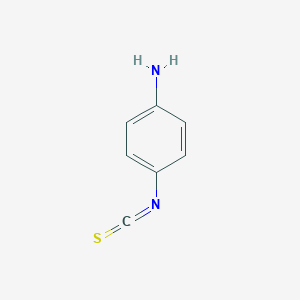

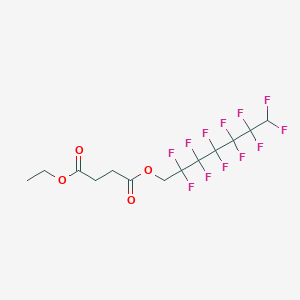
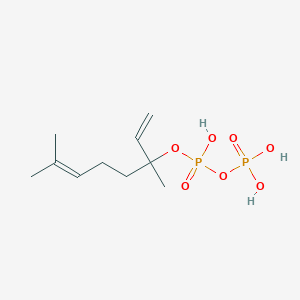


![2-[(2-bromophenyl)carbamoyl]benzoic Acid](/img/structure/B99321.png)
